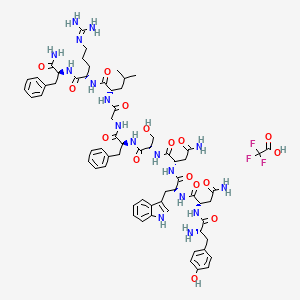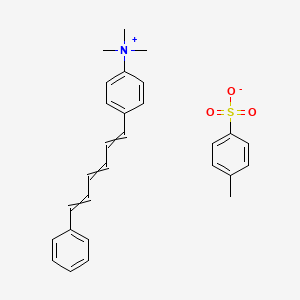
N,N,N-trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium 4-toluenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylammonium diphenylhexatriene (TMA-DPH) is a cationic derivative of diphenylhexatriene (DPH). It is widely used as a fluorescent probe for studying membrane dynamics and fluidity in living cells. TMA-DPH has unique properties that allow it to incorporate rapidly into plasma membranes and remain localized on the cell surface, making it an excellent tool for specific plasma membrane fluidity measurements .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethylammonium diphenylhexatriene involves the modification of diphenylhexatriene by introducing a trimethylammonium group. This modification enhances the localization of the probe in the membrane surface. The synthetic route typically involves the following steps:
Preparation of Diphenylhexatriene: Diphenylhexatriene is synthesized through a series of reactions involving the coupling of phenyl groups with hexatriene.
Introduction of Trimethylammonium Group: The trimethylammonium group is introduced through a quaternization reaction, where a tertiary amine is reacted with an alkyl halide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of trimethylammonium diphenylhexatriene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents.
化学反应分析
Types of Reactions
Trimethylammonium diphenylhexatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced aromatic compounds.
科学研究应用
Trimethylammonium diphenylhexatriene has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study the dynamics and fluidity of lipid bilayers and membranes.
Biology: Employed in cell biology to investigate membrane properties and interactions.
Medicine: Utilized in medical research to study the effects of drugs on cell membranes and to monitor membrane-related processes.
Industry: Applied in the development of biosensors and diagnostic tools that rely on membrane interactions
作用机制
Trimethylammonium diphenylhexatriene exerts its effects by incorporating into the lipid bilayer of cell membranes. The trimethylammonium group anchors the compound at the outer leaflet of the lipid bilayer, while the diphenylhexatriene moiety interacts with the hydrophobic core of the membrane. This localization allows the compound to report on membrane fluidity and dynamics through changes in fluorescence anisotropy .
相似化合物的比较
Similar Compounds
Diphenylhexatriene (DPH): The parent compound of trimethylammonium diphenylhexatriene, used as a general fluorescent probe for membrane studies.
Trimethylammoniumphenylhexatriene (TMA-PH): Another derivative with similar properties but different localization within the membrane
Uniqueness
Trimethylammonium diphenylhexatriene is unique due to its rapid incorporation into plasma membranes and its specific localization on the cell surface. This makes it particularly useful for studying membrane fluidity in intact living cells, providing more accurate and specific measurements compared to other probes .
属性
IUPAC Name |
4-methylbenzenesulfonate;trimethyl-[4-(6-phenylhexa-1,3,5-trienyl)phenyl]azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKARERKEBVSZCX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)
![S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 3-(4-hydroxyphenyl)prop-2-enethioate](/img/structure/B13390511.png)
![4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate](/img/structure/B13390518.png)
![(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B13390529.png)
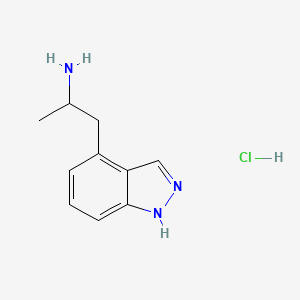

![12,25,38,51-Tetraphenyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,4,6,8,10,12,14,17,19,21,23,25,27,30,32,34,36,38,40,43,45,47,49,51-tetracosaene](/img/structure/B13390541.png)
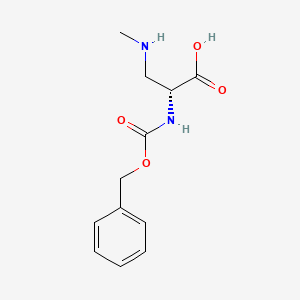
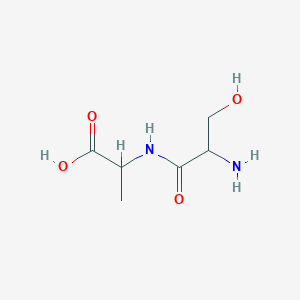
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13390548.png)
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B13390555.png)
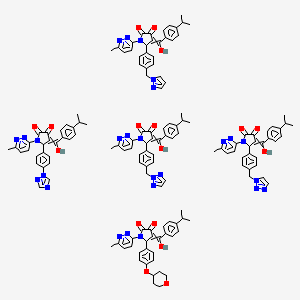
![2-Amino-4-oxo-4-[(triphenylmethyl)amino]butanoic acid](/img/structure/B13390568.png)
